molecular formula C20H19F6N3O4 B10835229 5-(3,5-bis(trifluoromethyl)benzyl) 2-ethyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate

5-(3,5-bis(trifluoromethyl)benzyl) 2-ethyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate

Cat. No.: B10835229
M. Wt: 479.4 g/mol
InChI Key: UVKJSSLAVQPIDP-UHFFFAOYSA-N
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Description

“PMID28447479-Compound-20” is a synthetic organic compound known for its ability to target receptor-interacting serine/threonine protein kinase 2 (RIPK2) for degradation. This compound promotes the formation of a ternary complex between an E3 ligase (inhibitor of apoptosis E3 ligase) and the target protein, leading to the inhibition of tumor necrosis factor alpha release .

Preparation Methods

The preparation of “PMID28447479-Compound-20” involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of intermediates and the final product. The industrial production methods for this compound are not explicitly detailed in the available literature, but typically involve large-scale synthesis techniques used in pharmaceutical manufacturing .

Chemical Reactions Analysis

“PMID28447479-Compound-20” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

“PMID28447479-Compound-20” has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the degradation of receptor-interacting serine/threonine protein kinase 2.

    Biology: The compound is utilized in biological studies to understand the role of receptor-interacting serine/threonine protein kinase 2 in cellular processes.

    Medicine: It has potential therapeutic applications in the treatment of diseases involving receptor-interacting serine/threonine protein kinase 2, such as inflammatory diseases.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery

Mechanism of Action

The mechanism of action of “PMID28447479-Compound-20” involves the promotion of receptor-interacting serine/threonine protein kinase 2 degradation by forming a ternary complex with an E3 ligase. This leads to the inhibition of tumor necrosis factor alpha release, which is indicative of the inhibition of receptor-interacting serine/threonine protein kinase 2-induced transcriptional activation of inflammatory cytokine genes .

Comparison with Similar Compounds

“PMID28447479-Compound-20” can be compared with other similar compounds that target receptor-interacting serine/threonine protein kinase 2. Some similar compounds include:

Properties

Molecular Formula

C20H19F6N3O4

Molecular Weight

479.4 g/mol

IUPAC Name

5-O-[[3,5-bis(trifluoromethyl)phenyl]methyl] 2-O-ethyl 4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate

InChI

InChI=1S/C20H19F6N3O4/c1-2-32-17(30)16-9-15-10-28(4-3-5-29(15)27-16)18(31)33-11-12-6-13(19(21,22)23)8-14(7-12)20(24,25)26/h6-9H,2-5,10-11H2,1H3

InChI Key

UVKJSSLAVQPIDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCCN(CC2=C1)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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